(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Description
“(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” is a chiral carbamate derivative featuring a pyrrolidine ring linked via an ethyl group to a tert-butyloxycarbonyl (Boc) protecting group. The compound’s stereochemistry (R-configuration) and structural motifs make it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic pathways. The compound is frequently employed in asymmetric synthesis and medicinal chemistry, as evidenced by its citations in patents and journals such as the Journal of Medicinal Chemistry and Bioorganic and Medicinal Chemistry Letters .
Properties
IUPAC Name |
tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNANQGCDACTJPA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692896 | |
| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720000-05-5 | |
| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Stereoselective Alkylation | 28% | Direct C–N bond formation | Low yield due to steric hindrance |
| Reductive Amination | 92% | High efficiency, scalability | Requires chiral aldehyde precursor |
| Suzuki-Miyaura Coupling | 96%* | Modularity for R-group variation | Multi-step synthesis |
| Boc Protection | 89% | Mild conditions, compatibility | Requires pre-synthesized amine |
Critical Considerations
- Chiral Purity : Asymmetric catalysis or resolution (e.g., chiral HPLC) is essential to maintain the (R)-configuration.
- Solvent Systems : Ethyl acetate/hexane or methanol/chloroform mixtures are optimal for chromatography.
- Scale-Up : Reductive amination and Boc protection are preferred for industrial applications due to higher yields.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tert-butyl group attached to a pyrrolidine ring, which contributes to its biological activity.
Medicinal Chemistry
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate has been explored for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Antagonism of Receptors
Research has indicated that derivatives of this compound can act as antagonists for certain receptors, including the androgen receptor. This property makes it a candidate for developing treatments for conditions like prostate cancer, where androgen signaling plays a crucial role .
Protein Biology
This compound is utilized in various protein biology applications:
- Western Blotting : Used as a reagent to analyze protein expression levels.
- Protein Purification : Assists in isolating proteins through affinity chromatography techniques .
These applications are essential for understanding protein functions and interactions within cells.
Synthesis and Development of Prodrugs
The compound serves as a precursor in synthesizing prodrugs, which enhance the bioavailability of active pharmaceutical ingredients.
Example of Prodrug Development
A study demonstrated the synthesis of prodrugs based on this compound that showed improved solubility and absorption characteristics compared to their parent compounds . This aspect is crucial in drug formulation, aiming to optimize therapeutic efficacy.
Research on Neuropharmacology
Research has also explored the neuropharmacological effects of this compound. Its structural similarity to neurotransmitters suggests potential roles in modulating synaptic transmission.
Neurotransmitter Modulation
Studies indicate that compounds with similar structures can influence neurotransmitter systems, such as GABAergic or dopaminergic pathways, which could lead to applications in treating neurological disorders .
Data Summary Table
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Medicinal Chemistry | Antagonist for androgen receptors | Potential treatment for prostate cancer |
| Protein Biology | Western blotting | Analyzing protein expression levels |
| Protein Purification | Affinity chromatography | Isolating proteins for functional studies |
| Prodrug Development | Enhancing bioavailability | Improved solubility and absorption |
| Neuropharmacology | Modulating neurotransmitter systems | Potential treatment for neurological disorders |
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism often include the inhibition of key metabolic processes.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
*Similarity scores derived from structural analysis tools (e.g., Tanimoto index) .
Critical Analysis of Differences
Stereochemistry (R vs. S)
The R-configuration in the target compound may confer distinct binding affinities in chiral environments compared to its S-enantiomer (CAS 141774-70-1). For instance, in receptor-ligand interactions, the spatial orientation of the pyrrolidine nitrogen could alter hydrogen-bonding networks or steric hindrance, impacting pharmacological efficacy .
Linker Length (Ethyl vs. Methyl)
The ethyl linker in the target compound provides greater conformational flexibility compared to the methyl linker in CAS 141774-70-1. This flexibility might enhance binding to larger active sites in enzymes or receptors, though it could reduce selectivity in some cases .
Ring Size (Pyrrolidine vs. Azepane)
Replacing pyrrolidine with azepane (CAS 1354351-56-6) introduces a seven-membered ring, which adopts different chair and boat conformations. This larger ring may improve metabolic stability or modulate lipophilicity, influencing bioavailability .
Salt Forms
The hydrochloride salt (CAS 1070968-08-9) demonstrates how salt formation can enhance aqueous solubility, a critical factor in drug formulation. However, salt forms may also affect crystallization behavior and storage stability .
Heterocyclic Core (Pyrrolidine vs. Pyridine)
The pyridine derivative () diverges significantly due to its aromatic core and chloro-pivalamido substituent. This structure may exhibit stronger π-π stacking interactions and altered acidity, making it suitable for different synthetic applications, such as metal-catalyzed couplings .
Biological Activity
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its interaction with the fibroblast activation protein (FAP). This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C11H22N2O
- Synonyms : tert-butyl N-{2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate
- CAS Number : 720000-05-5
The primary mechanism of action for this compound involves its binding to FAP, a serine protease that is overexpressed in the stroma of various carcinomas. The compound exhibits strong binding affinity, with IC50 values in the nanomolar range, indicating its potential as an effective inhibitor of FAP activity.
Biochemical Pathways
The interaction with FAP suggests that this compound may influence several biochemical pathways associated with fibroblast activation and tumor progression. Specifically, it has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) in hepatic stellate cells, highlighting its potential anti-fibrotic properties.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption with high bioavailability.
- Distribution : Notably accumulates in the bladder, suggesting renal excretion as a primary route.
- Metabolism : Involves cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Excretion : Primarily renal, with studies indicating minimal degradation under laboratory conditions.
Cellular Effects
Research indicates that this compound can modulate cell signaling pathways and gene expression. Its effects on cellular metabolism include:
- Inhibition of FAP activity leading to reduced fibrosis.
- Modulation of metabolic pathways linked to cancer progression.
Dosage Effects
In animal models, varying dosages have shown that low to moderate doses effectively inhibit FAP activity without significant toxicity. This dose-dependent relationship is critical for determining therapeutic windows in clinical applications.
Research Applications
This compound has several promising applications in scientific research:
- Cancer Research : As a potential therapeutic agent targeting FAP in various tumors.
- Fibrosis Studies : Investigating its role in reducing fibrosis in liver diseases and other fibrotic conditions.
- Drug Development : As a building block for synthesizing more complex pharmaceutical compounds.
Case Studies
Recent studies have highlighted the compound's effectiveness in preclinical models. For instance:
- Anti-Fibrotic Activity : In a study involving hepatic stellate cells, this compound significantly reduced COL1A1 expression, indicating its potential use in treating liver fibrosis.
- Tumor Imaging : Its ability to enhance tumor visualization in PET imaging studies demonstrates its utility as a diagnostic tool.
Q & A
Q. What are the key steps for synthesizing (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, and how can purity be validated?
Synthesis typically involves carbamate protection of the pyrrolidine amine followed by tert-butyloxycarbonyl (Boc) group introduction. A critical step is maintaining stereochemical integrity during the reaction sequence. Post-synthesis, purity validation should combine:
- HPLC-MS to confirm molecular weight and detect impurities.
- Chiral chromatography to verify enantiomeric excess, essential for retaining the (R)-configuration.
- NMR spectroscopy (¹H and ¹³C) to confirm structural assignments, particularly distinguishing pyrrolidine ring protons and carbamate carbonyl signals .
- Elemental analysis to validate stoichiometric ratios.
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, employ NIOSH-approved respirators with organic vapor cartridges .
- Stability considerations: Store at -20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis. Avoid prolonged exposure to moisture or acidic conditions, which can degrade the carbamate .
- Waste disposal: Neutralize residual compound with mild base (e.g., NaHCO₃) before aqueous disposal, adhering to institutional guidelines .
Q. What spectroscopic techniques are most effective for characterizing this compound’s stereochemistry?
- X-ray crystallography: Resolves absolute configuration using single-crystal data. Refinement via SHELXL (e.g., SHELX-2018) ensures accurate bond-length and angle measurements .
- Circular dichroism (CD): Detects chiral centers by analyzing Cotton effects in the UV-Vis range.
- NOESY NMR: Identifies spatial proximities between pyrrolidine protons and adjacent groups to confirm stereochemical assignments .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered tert-butyl groups) be resolved during structural analysis?
- Refinement strategies: Use SHELXL’s PART and SUMP instructions to model disorder. Apply restraints (e.g., DELU, SIMU) to maintain reasonable thermal motion parameters .
- Validation tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis to assess packing errors.
- Data collection: Optimize crystal mounting to minimize solvent inclusion, which exacerbates disorder. High-resolution synchrotron data (≤1.0 Å) improves electron density maps .
Q. What methodologies optimize the yield of enantiomerically pure product in large-scale synthesis?
- Catalytic asymmetric synthesis: Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during key bond-forming steps to enhance enantioselectivity.
- Dynamic kinetic resolution (DKR): Combine enzyme-mediated resolution (e.g., lipases) with in-situ racemization of intermediates.
- Process analytical technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters (temperature, pH) in real-time .
Q. How can discrepancies between computational and experimental NMR chemical shifts be addressed?
- DFT calculations: Perform geometry optimization (e.g., B3LYP/6-311+G(d,p)) and chemical shift prediction using Gaussian or ORCA. Compare with experimental ¹H/¹³C NMR data.
- Solvent effects: Include implicit solvent models (e.g., PCM for DMSO or CDCl₃) in calculations to account for solvation shifts.
- Conformational averaging: Use molecular dynamics (MD) simulations (e.g., AMBER) to identify dominant conformers and compute Boltzmann-weighted shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
